molecular formula C9H8BrIN2 B1532420 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-12-3

5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1532420
CAS No.: 1228666-12-3
M. Wt: 350.98 g/mol
InChI Key: GMOQJMWSCLYUJQ-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It is a useful intermediate for organic synthesis . The empirical formula is C9H8BrIN2 and the molecular weight is 350.98 .


Molecular Structure Analysis

The SMILES string of the molecule is CCc1[nH]c2ncc(Br)cc2c1I . This indicates that the molecule contains a pyrrolopyridine core with bromine and iodine substituents, as well as an ethyl group attached to the pyrrolo ring.


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 350.98 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved resources.

Scientific Research Applications

Hyperbranched Polyelectrolytes Synthesis

A study explored the synthesis of hyperbranched polyelectrolytes from monomers such as 3,5-bis(bromomethyl)pyridine hydrobromide, highlighting the relevance of bromo-substituted pyridines in creating new materials with potential applications in catalysis and materials science (Monmoton et al., 2008).

Antibacterial Activity

Research on pyrrolo[2,3-b]pyridines has also shown their potential in the development of new antibacterial agents. One study synthesized a series of these compounds, finding that specific derivatives exhibited antibacterial activity in vitro, indicating their importance in pharmaceutical research for developing new antibiotics (Toja et al., 1986).

Molecular Docking and Drug Design

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and assessed for their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies. This research underscores the utility of bromo-substituted pyridines in the design and development of new therapeutic agents with specific molecular targets (Jabri et al., 2023).

Spectroscopic and Optical Studies

The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were characterized to understand its structural and electronic characteristics better. Such studies are fundamental in materials science for designing compounds with specific optical properties (Vural & Kara, 2017).

Synthetic Chemistry Applications

Research has developed methods for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. These synthetic routes are crucial for constructing complex molecules with potential applications in pharmaceuticals and materials science (Alekseyev et al., 2015).

Mechanism of Action

While the specific mechanism of action for “5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” is not mentioned in the resources, it’s known that pyrrolopyridine derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Properties

IUPAC Name

5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOQJMWSCLYUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678429
Record name 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-12-3
Record name 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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